molecular formula C14H16FN3O2 B4511019 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide

Cat. No. B4511019
M. Wt: 277.29 g/mol
InChI Key: ZKCJKDKAHYNRDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing fluorine atoms. This process highlights the role of fluorine atoms in enhancing the antimicrobial properties of these compounds (Parikh & Joshi, 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly X-ray diffraction studies, reveals that compounds in this category often crystallize in specific crystal systems with defined lattice parameters. For instance, a related compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrated monoclinic system crystallization, which is crucial for understanding the compound's interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of these compounds, including their antimicrobial and anticonvulsant activities, is significantly influenced by the presence of fluorine. For instance, the introduction of fluorine atoms has been shown to enhance the antimicrobial activity of oxadiazole derivatives, underscoring the importance of fluorine in medicinal chemistry (Karthikeyan et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are critical for the pharmacokinetic profile of these compounds. While specific data on “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are not provided, related studies emphasize the importance of structural modifications, like fluorination, in altering these properties to enhance drug efficacy and stability.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For example, the electron-withdrawing effect of the fluorine atom affects the chemical reactivity of oxadiazoles, making them more potent as antimicrobial agents. This property is pivotal for designing compounds with enhanced biological activity and targeted therapeutic effects (Bhat et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are currently unknown. The compound belongs to the class of 1,2,4-oxadiazole derivatives , which are known to exhibit a broad spectrum of biological activities . .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The exact interaction of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” with its targets and the resulting changes are subjects for future research.

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to affect a variety of biochemical pathways . The specific pathways affected by “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” and their downstream effects are subjects for future research.

Result of Action

1,2,4-oxadiazole derivatives are known to have a variety of effects at the molecular and cellular level . The specific effects of “3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide” are subjects for future research.

Safety and Hazards

Based on the safety information for similar compounds, it may be hazardous if ingested . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

The 1,3,4-oxadiazole scaffold is a focus of ongoing research due to its wide variety of biological activities, particularly for cancer treatment . Future research may involve the development of novel 1,3,4-oxadiazole-based drugs through structural modifications .

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJKDKAHYNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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